5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid
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Description
The compound “2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid” is similar to the one you’re asking about . It has a molecular weight of 239.18 and is a solid at room temperature .
Synthesis Analysis
A depside derivative, “2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate”, was synthesized through a facile approach in high yields . Its structure was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .
Molecular Structure Analysis
The structure of “2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate” was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study . The compound crystallized in the monoclinic, space group P21/c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å3, Z = 4 .
Chemical Reactions Analysis
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Physical And Chemical Properties Analysis
The compound “2-(2-Methoxy-2-oxoethyl)-5-nitrobenzoic acid” is a solid at room temperature . It has a molecular weight of 239.18 .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid involves the condensation of 2-methoxyacetic acid with ethyl oxalyl chloride to form ethyl 2-(2-methoxy-2-oxoethyl)oxalate. This intermediate is then reacted with hydroxylamine hydrochloride to form ethyl 2-(2-methoxy-2-oxoethyl)oxazole-3-carboxylate, which is subsequently hydrolyzed to yield the target compound.", "Starting Materials": [ "2-methoxyacetic acid", "ethyl oxalyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Condensation of 2-methoxyacetic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-methoxy-2-oxoethyl)oxalate.", "Step 2: Reaction of ethyl 2-(2-methoxy-2-oxoethyl)oxalate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form ethyl 2-(2-methoxy-2-oxoethyl)oxazole-3-carboxylate.", "Step 3: Hydrolysis of ethyl 2-(2-methoxy-2-oxoethyl)oxazole-3-carboxylate with a strong acid such as hydrochloric acid to yield 5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid." ] } | |
2092512-55-3 | |
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
5-(2-methoxy-2-oxoethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c1-12-6(9)3-4-2-5(7(10)11)8-13-4/h2H,3H2,1H3,(H,10,11) |
InChI Key |
NZEJNHJWNUTMRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NO1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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